molecular formula C15H17N3O B14180466 4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine CAS No. 922525-29-9

4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine

Cat. No.: B14180466
CAS No.: 922525-29-9
M. Wt: 255.31 g/mol
InChI Key: PXGHAGPPDSSOLQ-UHFFFAOYSA-N
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Description

4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a morpholine ring attached to a pyrazine ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromopyrazin-2-yl)morpholine
  • 4-(6-Chloropyrazin-2-yl)morpholine
  • 4-(6-Fluoropyrazin-2-yl)morpholine

Uniqueness

4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

922525-29-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-[6-(4-methylphenyl)pyrazin-2-yl]morpholine

InChI

InChI=1S/C15H17N3O/c1-12-2-4-13(5-3-12)14-10-16-11-15(17-14)18-6-8-19-9-7-18/h2-5,10-11H,6-9H2,1H3

InChI Key

PXGHAGPPDSSOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCOCC3

Origin of Product

United States

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